molecular formula C18H32O2Si B8465026 2-[4-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)phenyl]ethan-1-ol CAS No. 920525-77-5

2-[4-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)phenyl]ethan-1-ol

Cat. No.: B8465026
CAS No.: 920525-77-5
M. Wt: 308.5 g/mol
InChI Key: AKAJWLVHUTVQCI-UHFFFAOYSA-N
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Description

2-[4-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)phenyl]ethan-1-ol is a useful research compound. Its molecular formula is C18H32O2Si and its molecular weight is 308.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

920525-77-5

Molecular Formula

C18H32O2Si

Molecular Weight

308.5 g/mol

IUPAC Name

2-[4-[4-[tert-butyl(dimethyl)silyl]oxybutyl]phenyl]ethanol

InChI

InChI=1S/C18H32O2Si/c1-18(2,3)21(4,5)20-15-7-6-8-16-9-11-17(12-10-16)13-14-19/h9-12,19H,6-8,13-15H2,1-5H3

InChI Key

AKAJWLVHUTVQCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCC1=CC=C(C=C1)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(4-tert-butyldimethylsilyloxybutyl)phenylacetic acid (0.25 g, 0.775 mmol) dissolved in dry ether is added dropwise to a suspension of lithium aluminum hydride in ether (44.2 mg, 1.16 mmol). The reaction mixture is stirred for 5 hours after which water (45 μl), NaOH (15% solution, 45 μl) and water (135 μl) are successively added and the reaction mixture is stirred for a further 30 minutes. The resulting precipitate is filtered and washed with ether. The ether filtrate is then washed with water and dried. After concentrating the ether, the product obtained is purified by flash chromatography (silica gel; ethyl acetate/hexanes)
Name
4-(4-tert-butyldimethylsilyloxybutyl)phenylacetic acid
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
44.2 mg
Type
solvent
Reaction Step Two
Name
Quantity
45 μL
Type
reactant
Reaction Step Three
Name
Quantity
45 μL
Type
reactant
Reaction Step Three
Name
Quantity
135 μL
Type
reactant
Reaction Step Three

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